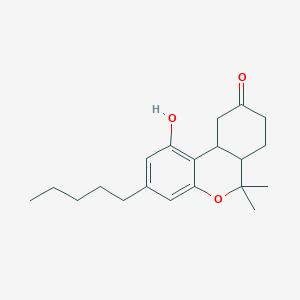

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

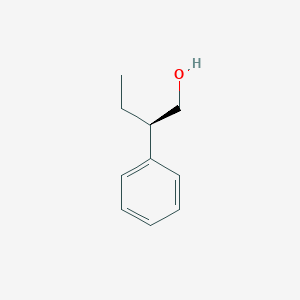

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, also known as THCV, is a naturally occurring cannabinoid found in certain strains of cannabis. It is structurally similar to THC, the primary psychoactive compound in cannabis, but has unique properties that distinguish it from other cannabinoids. THCV has gained attention in recent years for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and diabetes.

Mécanisme D'action

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one acts on specific receptors in the endocannabinoid system, including the CB1 and CB2 receptors. However, unlike THC, this compound is a partial agonist at the CB1 receptor, meaning it does not fully activate the receptor and may have different effects on the body. This compound also has a higher affinity for the CB2 receptor than THC, which may contribute to its anti-inflammatory effects. In addition, this compound is thought to modulate other signaling pathways in the body, including those involved in glucose and lipid metabolism.

Biochemical and Physiological Effects:

This compound has a number of biochemical and physiological effects that distinguish it from other cannabinoids. Studies have shown that this compound can reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and reduce inflammation in animal models. This compound may also have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders. However, more research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosing and administration of this compound for therapeutic use.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of studying 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one in the lab is that it is relatively easy to synthesize or extract from cannabis. This makes it a convenient compound for testing in animal models and in vitro assays. However, one limitation of this compound research is that it is still a relatively understudied compound, and much remains to be learned about its pharmacological properties and potential therapeutic applications.

Orientations Futures

There are several areas of future research that could help to further elucidate the potential therapeutic applications of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one. One area of focus could be on the development of more selective and potent this compound analogs, which could be used to target specific receptors and signaling pathways in the body. Another area of research could be on the optimization of dosing and administration of this compound for therapeutic use, including the development of novel delivery systems such as nanoparticles or liposomes. Finally, more studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential interactions with other medications.

Méthodes De Synthèse

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can be synthesized from the precursor compound, olivetol, through a series of chemical reactions. The first step involves the condensation of olivetol with a suitable aldehyde, followed by cyclization and reduction to yield this compound. Alternatively, this compound can be extracted from certain strains of cannabis, although this method is less efficient and yields lower quantities of the compound.

Applications De Recherche Scientifique

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its ability to regulate appetite and metabolism. Studies in animal models have shown that this compound can reduce food intake and body weight, and improve glucose tolerance and insulin sensitivity. These effects are thought to be mediated through the activation of specific receptors in the endocannabinoid system, which plays a key role in the regulation of energy balance.

Another area of research has explored the potential anti-inflammatory and neuroprotective effects of this compound. Studies have shown that this compound can reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis, and may have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. These effects are thought to be mediated through the modulation of specific receptors and signaling pathways in the immune and nervous systems.

Propriétés

Numéro CAS |

16964-48-0 |

|---|---|

Formule moléculaire |

C20H28O3 |

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

1-hydroxy-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |

InChI |

InChI=1S/C20H28O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,15-16,22H,4-9,12H2,1-3H3 |

Clé InChI |

YHIZWEDKQCYPIV-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |

SMILES canonique |

CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |

Synonymes |

6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one 6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, (+)-isomer 6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, (-)-isomer THC-9-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)